molecular formula C10H16O2 B3049358 1-Cycloheptene-1-carboxylic acid ethyl ester CAS No. 20343-21-9

1-Cycloheptene-1-carboxylic acid ethyl ester

Cat. No.: B3049358
CAS No.: 20343-21-9
M. Wt: 168.23 g/mol
InChI Key: IOJAPNDAGNGWFG-UHFFFAOYSA-N
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Description

1-Cycloheptene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from 1-cycloheptene-1-carboxylic acid and ethanol. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products.

Scientific Research Applications

1-Cycloheptene-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cycloheptene-1-carboxylic acid ethyl ester can be synthesized through the esterification of 1-cycloheptene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 1-cycloheptene-1-carboxylic acid and ethanol.

    Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.

Major Products Formed

    Hydrolysis: 1-Cycloheptene-1-carboxylic acid and ethanol.

    Reduction: 1-Cycloheptene-1-carbinol.

    Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-cycloheptene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

1-Cycloheptene-1-carboxylic acid ethyl ester can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent with a simpler structure.

    Methyl butanoate: Known for its fruity odor and used in flavorings.

    Isopentyl acetate:

The uniqueness of this compound lies in its cycloheptene ring structure, which imparts different chemical properties and reactivity compared to linear or smaller cyclic esters.

Properties

IUPAC Name

ethyl cycloheptene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJAPNDAGNGWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520498
Record name Ethyl cyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20343-21-9
Record name Ethyl cyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cycloheptene-1-carboxylic acid ethyl ester
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1-Cycloheptene-1-carboxylic acid ethyl ester
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1-Cycloheptene-1-carboxylic acid ethyl ester
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1-Cycloheptene-1-carboxylic acid ethyl ester
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1-Cycloheptene-1-carboxylic acid ethyl ester
Reactant of Route 6
1-Cycloheptene-1-carboxylic acid ethyl ester

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